molecular formula C10H16O4 B13198355 Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13198355
M. Wt: 200.23 g/mol
InChI Key: ZNHZNGYMWZTECA-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1859803-34-1) is a spirocyclic organic compound of high interest in advanced synthetic chemistry. With a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol , this compound serves as a versatile and complex building block. Its defining feature is the 1,5-dioxaspiro[2.4]heptane core, a spirocyclic system incorporating a cyclopropane ring, which introduces significant three-dimensional complexity and ring strain. The presence of both an ester moiety (carboxylate) and ether oxygen atoms within the spiro structure makes it a valuable precursor for developing novel pharmaceuticals, agrochemicals, and other fine chemicals. Researchers utilize this compound primarily as a key synthetic intermediate. Its strained spirocyclic framework is particularly valuable for exploring new chemical spaces in medicinal chemistry and for constructing complex molecular architectures that are often inaccessible with simpler, flatter building blocks. The specific stereochemistry and substitution pattern on the spirocyclic core can be leveraged to modulate the compound's reactivity, physical properties, and biological activity in downstream applications. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)8-10(14-8)5-6(2)13-7(10)3/h6-8H,4-5H2,1-3H3

InChI Key

ZNHZNGYMWZTECA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

2.1.1 Cyclization and Spiro Formation

  • The core spirocyclic dioxaspiro[2.4]heptane ring system is commonly constructed via intramolecular cyclization reactions involving diols and ketone or aldehyde precursors.
  • A typical approach involves the reaction of 1,3-dicarbonyl compounds or β-ketoesters with formaldehyde or other aldehydes under acidic or Lewis acid catalysis to promote ring closure and spiro formation.
  • Lewis acids such as boron trifluoride etherate (BF3·Et2O) or zinc chloride (ZnCl2) are often employed to facilitate cyclization by activating carbonyl groups.

Analytical Characterization and Research Findings

Structural Confirmation

  • Single-crystal X-ray diffraction (SCXRD) is the definitive method to confirm the stereochemistry and molecular conformation of the compound.
  • Crystals are grown by slow evaporation from solvents such as dichloromethane/hexanes mixtures.
  • Data refinement using SHELX software yields precise atomic coordinates and validates the spirocyclic framework.

Chemical Reactivity

  • The ethyl ester group enables participation in hydrolysis, transesterification, and nucleophilic substitution reactions.
  • The dioxaspiro ring system exhibits stability under mild conditions but can be opened under strong acidic or basic environments.
  • Methyl substituents influence steric and electronic properties, affecting reaction selectivity and biological activity.

Biological and Synthetic Applications

  • The compound serves as a versatile intermediate in organic synthesis for constructing more complex spirocyclic molecules.
  • Preliminary studies indicate potential antimicrobial activity, with inhibitory effects observed against bacterial strains such as Escherichia coli and Staphylococcus aureus at micromolar concentrations.
  • Its unique structure is explored in medicinal chemistry for drug development targeting enzyme active sites due to its rigid spirocyclic scaffold.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Conditions Outcome/Notes
Spirocyclic ring formation Intramolecular cyclization 1,3-dicarbonyl compounds, aldehydes; BF3·Et2O, ZnCl2 0–80°C, ethanol or DCM Formation of dioxaspiro[2.4]heptane core
Methyl group introduction Alkylation Methyl iodide, base (K2CO3, NaH) 25–60°C, DMF or acetone Selective methylation at C4 and C6
Esterification Acid-catalyzed esterification Ethanol, H2SO4 or p-TsOH Reflux, 4–12 hours Formation of ethyl ester group
Purification Chromatography or recrystallization Silica gel, EtOAc/hexanes gradient Ambient temperature Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Esters

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Spiro Ring System
This compound Not Available C₁₁H₁₈O₄ 214.26 (est.) 4,6-dimethyl; 2-ethyl ester 1,5-dioxaspiro[2.4]heptane
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 10-F701279 C₉H₁₄O₄ 186.20 2-methyl; 2-methyl ester 1,5-dioxaspiro[2.4]heptane
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-dimethyl; 2-ethyl ester 1,6-dioxaspiro[2.5]octane
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate 2408968-91-0 C₉H₁₂O₄ 184.19 6-oxo; 7-ethyl ester 4-oxaspiro[2.4]heptane

Key Observations:

The ethyl ester group may also confer higher lipophilicity than methyl esters, influencing solubility and bioavailability.

Ring System Differences : The 1,6-dioxaspiro[2.5]octane system in has a larger spiro ring (octane vs. heptane), which may reduce ring strain and alter reactivity.

Functional Group Variations : The presence of a ketone (6-oxo) in increases electrophilicity, making it more reactive toward nucleophiles compared to the fully oxygenated dioxaspiro systems.

Physicochemical and Reactivity Trends

Table 2: Reactivity and Stability Insights

Compound Name Stability to Hydrolysis Dimerization Tendency Solubility (Predicted)
This compound Moderate (steric shielding) Low (rigid structure) Low in water, high in organic solvents
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate High (smaller ester) Moderate Moderate in polar solvents
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate High (reduced strain) Low Low in water
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate Low (ketone reactivity) High (electrophilic) Moderate in acetone

Key Findings:

  • Hydrolysis Sensitivity : The target compound’s ethyl ester is less prone to hydrolysis than methyl esters (e.g., ) due to steric bulk, but more sensitive than tert-butyl esters (e.g., ).
  • Dimerization : Analogous to substituted xylylenes in , spiro compounds with bulky groups (e.g., 4,6-dimethyl) exhibit lower dimerization rates due to steric hindrance.
  • Solubility : The dimethyl and ethyl groups in the target compound likely reduce aqueous solubility compared to oxygen-rich analogs like .

Biological Activity

Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H16O4
  • Molecular Weight : 216.24 g/mol
  • Structure : The compound features a dioxaspiro framework which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : A ketone reacts with an aldehyde in the presence of an acid catalyst.
  • Common Conditions :
    • Temperature : 50-100°C
    • Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • Solvents : Ethanol or methanol.

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of this compound. Research indicates that compounds with similar structural motifs have demonstrated significant activity in various animal models.

CompoundActivityED50 (mg/kg)Toxicity (TD50)Protection Index
This compoundAnticonvulsant potentialTBDTBDTBD
6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dioneStrong activity12.531024.8

The above table illustrates the need for further investigation into the specific efficacy and safety profile of this compound compared to known anticonvulsants.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Receptor Interaction : The spirocyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors.
  • Biochemical Pathways : Potential modulation of neurotransmitter release or inhibition of specific ion channels associated with seizure activity.

Case Studies and Research Findings

A review of literature indicates that compounds with similar structures have been tested for various biological activities:

  • Anticonvulsant Studies : Compounds derived from dioxaspiro frameworks have shown promise in reducing seizure frequency in animal models.
  • Analgesic Properties : Some derivatives have been reported to exhibit pain-relieving effects in preclinical studies.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

Applications in Medicinal Chemistry

This compound is being explored for:

  • Drug Development : As a lead compound for developing new anticonvulsants or analgesics.
  • Chemical Synthesis : Its unique structure makes it a valuable building block for synthesizing other complex organic molecules.

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